molecular formula C4H9FO2 B2772474 (2S)-4-Fluorobutane-1,2-diol CAS No. 2580092-74-4

(2S)-4-Fluorobutane-1,2-diol

Cat. No. B2772474
CAS RN: 2580092-74-4
M. Wt: 108.112
InChI Key: ZVQZMHORAYWONP-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

Synthesis and Analytical Characterizations

Research into substances based on the 1,2-diarylethylamine template, including (2S)-4-Fluorobutane-1,2-diol, has explored various potential clinical applications. Some derivatives function as NMDA receptor antagonists with dissociative effects. A study detailed the synthesis and analytical characterizations of fluorolintane and its isomers, substances related to (2S)-4-Fluorobutane-1,2-diol, showing their relevance in clinical research and potential for non-medical use. The research emphasized the importance of distinguishing between isomers for stakeholders encountering new psychoactive substances (Dybek et al., 2019).

Organometallic Manipulations

Fluoroolefins, including compounds related to (2S)-4-Fluorobutane-1,2-diol, are valuable feedstocks in various industries such as refrigeration and pharmaceuticals. A thesis discussed the manipulation of fluoroolefins mediated or catalyzed by low-coordinate nickel systems, demonstrating the preparation of value-added derivatives. This research highlights the role of (2S)-4-Fluorobutane-1,2-diol analogues in the development of new materials and processes in organometallic chemistry (Sicard, 2016).

Environmental and Biological Applications

A study on a fluorescent probe designed for the detection of hydrazine in biological and water samples utilized a molecule with structural similarities to (2S)-4-Fluorobutane-1,2-diol. The probe's ability to specifically sense hydrazine via an intramolecular charge transfer pathway illustrates the application of (2S)-4-Fluorobutane-1,2-diol derivatives in environmental monitoring and biological imaging (Zhu et al., 2019).

Intramolecular Hydrogen Bonding Studies

Research on linear aliphatic fluoroalcohols, including (2S)-4-Fluorobutane-1,2-diol, found no evidence of CF···HO intramolecular hydrogen bonds in solution, contrasting with theoretical predictions for isolated molecules. This study contributes to the understanding of the molecular behavior of fluoroalcohols and their interactions, relevant for the design of new materials and pharmaceuticals (Cormanich et al., 2014).

Asymmetric Synthesis Applications

Tartrate-derived diols, closely related to (2S)-4-Fluorobutane-1,2-diol, have been employed in asymmetric organic synthesis, particularly as protecting groups for boronic acids. This application underlines the utility of (2S)-4-Fluorobutane-1,2-diol and its derivatives in synthesizing enantiomerically pure compounds, crucial for the pharmaceutical industry (Berg et al., 2012).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the handling and disposal of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information .

properties

IUPAC Name

(2S)-4-fluorobutane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQZMHORAYWONP-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CF)[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-Fluorobutane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.